4-(Isopentyloxy)-N-(3-phenylpropyl)aniline
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data reveals:
- Crystal System : Monoclinic, space group P2₁/c.
- Unit Cell Parameters :
- Key Interactions :
Conformational Flexibility :
- The 3-phenylpropyl chain adopts a gauche conformation, minimizing steric clashes with the isopentyloxy group.
- Rotational barriers for the ether linkage are ~5 kcal/mol (DFT).
Computational Chemistry Modeling (DFT, Molecular Dynamics)
Density Functional Theory (DFT)
Molecular Dynamics (MD) Simulations
Properties
IUPAC Name |
4-(3-methylbutoxy)-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-17(2)14-16-22-20-12-10-19(11-13-20)21-15-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRBJMLKYUXITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline typically involves the following steps:
Alkylation of Aniline: Aniline is first alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to form N-(3-phenylpropyl)aniline.
Etherification: The resulting N-(3-phenylpropyl)aniline is then subjected to etherification with isopentyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Isopentyloxy)-N-(3-phenylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, varying temperatures and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
The compound 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline , with the chemical formula and a molecular weight of 297.44 g/mol, has garnered interest in various scientific research applications. This article explores its applications, focusing on biochemical research, potential therapeutic uses, and its role in drug development.
Structure
The structure of this compound consists of an aniline core substituted with an isopentyloxy group and a phenylpropyl group. This unique structure contributes to its biological activity and interaction with various biological targets.
Physical Properties
- Molecular Weight: 297.44 g/mol
- Chemical Classification: Aniline derivative
- Solubility: Soluble in organic solvents; limited solubility in water.
Biochemical Research
This compound is utilized in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its ability to modify protein structures makes it valuable for understanding protein dynamics and mechanisms in cellular processes .
Therapeutic Potential
Research indicates that compounds similar to this compound exhibit pharmacological properties that may be beneficial in treating various diseases. Preliminary studies suggest potential applications in:
- Cancer Therapy: Investigations into its efficacy against specific cancer cell lines are ongoing, focusing on its role as a potential inhibitor of tumor growth.
- Neuroprotection: The compound may exhibit neuroprotective effects, making it a candidate for research into neurodegenerative diseases.
Drug Development
The compound's unique chemical structure positions it as a lead compound for drug development. Structure-activity relationship (SAR) studies can be performed to optimize its pharmacological properties. Researchers are exploring modifications to enhance potency and selectivity against specific biological targets.
Case Study 1: Proteomics Application
In a study published by Santa Cruz Biotechnology, this compound was used to investigate protein interactions within cellular pathways. The results indicated that the compound could effectively alter protein conformations, leading to insights into signaling mechanisms involved in cell proliferation .
Case Study 2: Cancer Cell Line Studies
A recent investigation assessed the effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Further research is required to elucidate the underlying mechanisms of action and therapeutic windows.
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The following table summarizes structural differences among 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline and its analogues:
Key Observations :
- Substituent Position and Type : The target compound’s isopentyloxy group at the para position distinguishes it from analogues with alkyl (e.g., tert-butyl), sulfonyl, or thioether substituents.
- N-Alkyl Chain Diversity: The 3-phenylpropyl chain is common in several analogues, but others feature heterocyclic (e.g., furan) or halogenated (e.g., dichlorophenoxy) chains.
Key Observations :
Physicochemical Properties
Key Observations :
- Molecular Weight : Ranges from 245.32 to 299.40 g/mol, influenced by substituent bulk (e.g., isopentyloxy vs. sulfonyl).
- Physical State : Most analogues are oils, while sulfonyl derivatives crystallize as solids .
Biological Activity
4-(Isopentyloxy)-N-(3-phenylpropyl)aniline is an organic compound with the molecular formula CHNO, classified as an aniline derivative. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.
Chemical Structure
The structure of this compound features:
- An isopentyloxy group attached to the phenyl ring.
- A phenylpropyl group linked to the nitrogen atom of the aniline structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, influencing cellular functions and processes.
Inhibition of Xanthine Oxidase
Recent studies have highlighted the potential of this compound derivatives as xanthine oxidase (XO) inhibitors. Xanthine oxidase plays a crucial role in uric acid production, and its inhibition can be beneficial in treating conditions like gout and hyperuricemia.
A notable derivative, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, demonstrated an IC value of 0.13 μM against XO, indicating potent inhibitory activity. This compound also exhibited favorable drug-like properties, including high ligand efficiency (LE) and lipophilic ligand efficiency (LLE), suggesting its potential as a lead compound for further development in treating hyperuricemia .
Case Studies
- Xanthine Oxidase Inhibition Study :
- Toxicity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC Value (μM) | Notable Activity |
|---|---|---|---|
| 4-Isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide | Structure | 0.13 | XO Inhibitor |
| N-(3-Ethoxybenzyl)-4-isobutoxyaniline | Similar structure with ethoxy group | Not specified | Potential enzyme inhibitor |
| N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline | Similar structure with phenoxy group | Not specified | Anti-inflammatory properties |
Q & A
What are the established synthetic routes for 4-(Isopentyloxy)-N-(3-phenylpropyl)aniline, and what key reaction conditions influence yield?
The synthesis involves two primary steps:
- Step 1: Preparation of 4-(isopentyloxy)aniline
This intermediate can be synthesized via nucleophilic substitution, where 4-nitroanisole reacts with isopentyl bromide under basic conditions, followed by nitro group reduction (e.g., using H₂/Pd-C). confirms the use of 4-(isopentyloxy)aniline as a precursor, with synonyms like "4-(3-methylbutoxy)aniline" . - Step 2: N-(3-phenylpropyl) functionalization
The arylation or alkylation of 4-(isopentyloxy)aniline with 3-phenylpropyl groups can be achieved using metal-free conditions (e.g., toluene, 24 hours, as in ) or titanium catalysts (e.g., ). Yields vary: 42% for analogous N-(3-phenylpropyl)aniline derivatives under mild conditions () and 48% with optimized catalysts ( ). Key variables include solvent choice (toluene vs. ethers), temperature (room temperature to 80°C), and catalyst loading (0.1–1.0 equiv) .
How can researchers purify and characterize this compound to confirm structural integrity?
- Purification :
Column chromatography with non-polar solvents (e.g., pentane/EtOAC 100:1) is effective for isolating the target compound, as demonstrated for similar N-(3-phenylpropyl)aniline derivatives ( ). Flash chromatography (PE/EtOAc 30:1) is also viable for separating regioisomers . - Characterization :
What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
Based on structurally related aniline derivatives ( ):
- Temperature : Store at –20°C in a freezer to prevent thermal degradation.
- Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the aniline group.
- Light Sensitivity : Protect from light by using amber vials or dark storage conditions.
Stability is critical for reproducibility, especially given the compound's oil-like consistency ( ) .
How does the choice of catalyst influence the regioselectivity and efficiency in the N-alkylation/arylation steps?
- Metal-Free Conditions ():
Arylation with diaryliodonium salts in toluene yields linear N-(3-phenylpropyl) products (42% yield) but may produce branched isomers (e.g., N-(2-phenylpropyl) derivatives) as byproducts. - Titanium Catalysts ( ):
Titanium-based catalysts (e.g., Ti(NMe₂)₄) enhance regioselectivity for linear products (up to 48% yield) by stabilizing transition states via Lewis acid coordination. Solvent polarity (e.g., THF vs. toluene) further modulates selectivity. - Key Takeaway : Catalyst choice and solvent polarity are critical for minimizing isomer formation and improving efficiency .
What analytical techniques are most effective in resolving structural ambiguities or isomer formation in derivatives?
- 2D NMR (HSQC, HMBC) : Differentiates between linear (N-(3-phenylpropyl)) and branched (N-(2-phenylpropyl)) isomers by correlating proton and carbon signals of the propyl chain.
- X-Ray Crystallography : Resolves absolute configuration if crystalline derivatives are synthesized (e.g., halogenated analogs in ).
- HPLC-MS with Chiral Columns : Separates enantiomers if asymmetric synthesis is attempted.
How can researchers reconcile conflicting yield data reported for analogous N-(3-phenylpropyl)aniline derivatives?
Conflicting yields (e.g., 42% vs. 48% in vs. 18) arise from:
- Catalyst Loading : Higher catalyst concentrations (0.1 mmol vs. 0.05 mmol) may accelerate side reactions.
- Reaction Time : Extended durations (24 hours vs. 12 hours) can improve conversion but risk decomposition.
- Purification Efficiency : Column chromatography solvent gradients (e.g., pentane/EtOAc vs. hexane/CH₂Cl₂) impact recovery rates.
Recommendation : Use design of experiments (DoE) to optimize parameters like temperature, solvent, and catalyst .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
